molecular formula C18H16FNO3 B12865753 4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid

4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B12865753
M. Wt: 313.3 g/mol
InChI Key: DJDPPUNQZOJXFY-UHFFFAOYSA-N
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Description

4-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a biphenyl core substituted with a fluoro group, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a biphenyl derivative, which undergoes a series of functional group transformations. For example, the introduction of the fluoro group can be achieved through electrophilic fluorination, while the pyrrolidine ring can be introduced via a nucleophilic substitution reaction. The carboxylic acid group is often introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity to targets, while the pyrrolidine ring can provide specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.

    2’-Fluoro-[1,1’-biphenyl]-4-carboxylic acid: Lacks the pyrrolidine ring but has a similar biphenyl core and fluoro group.

Uniqueness

4-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the fluoro group enhances its chemical stability, while the pyrrolidine ring offers specific interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H16FNO3

Molecular Weight

313.3 g/mol

IUPAC Name

5-fluoro-2-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid

InChI

InChI=1S/C18H16FNO3/c19-12-5-6-14(16(9-12)18(22)23)13-3-1-2-4-15(13)17(21)11-7-8-20-10-11/h1-6,9,11,20H,7-8,10H2,(H,22,23)

InChI Key

DJDPPUNQZOJXFY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=C(C=C(C=C3)F)C(=O)O

Origin of Product

United States

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